2-Methoxy-5-methylthiophene

Catalog No.
S1927960
CAS No.
31053-55-1
M.F
C6H8OS
M. Wt
128.19 g/mol
Availability
Inquiry
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2-Methoxy-5-methylthiophene

CAS Number

31053-55-1

Product Name

2-Methoxy-5-methylthiophene

IUPAC Name

2-methoxy-5-methylthiophene

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c1-5-3-4-6(7-2)8-5/h3-4H,1-2H3

InChI Key

RULFUZCLYMDADI-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)OC

Canonical SMILES

CC1=CC=C(S1)OC

2-Methoxy-5-methylthiophene is an organic compound characterized by the presence of a methoxy group and a methylthiophene ring. Its molecular formula is C_6H_8OS, indicating that it contains six carbon atoms, eight hydrogen atoms, one oxygen atom, and one sulfur atom. This compound belongs to the thiophene family, which is known for its aromatic properties and presence in various natural products and synthetic materials. The structure of 2-methoxy-5-methylthiophene contributes to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert functional groups such as nitro groups to amine groups, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Halogenating agents such as bromine or chlorine are often used for these substitution reactions.

The biological activity of 2-methoxy-5-methylthiophene has been studied in various contexts. It interacts with specific molecular targets, potentially acting as an inhibitor or activator depending on the biological pathway involved. The presence of the methoxy and thiophene groups enhances its binding affinity to certain enzymes or receptors, making it a candidate for further investigation in drug development .

The synthesis of 2-methoxy-5-methylthiophene typically involves several methods:

  • Direct Synthesis: One common approach is through the reaction of 2-methoxyaniline with 5-methylthiophene-3-carbaldehyde under controlled conditions, often utilizing catalysts to enhance yield and purity. This method is favored for its efficiency in producing high-quality compounds.
  • Formylation: Another method involves formylation reactions that introduce aldehyde functional groups into the thiophene structure, allowing further transformations .

These synthetic routes can be optimized for industrial production, often employing continuous flow reactors to maintain consistent quality and scalability.

2-Methoxy-5-methylthiophene has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the field of medicinal chemistry where it is used to develop drug candidates.
  • Material Science: The compound is utilized in creating polymers and materials with specific electronic properties due to its unique structure.
  • Analytical Chemistry: It is also employed as a standard or reference material in various analytical techniques, aiding in the characterization of other compounds.

Studies on the interactions of 2-methoxy-5-methylthiophene with biological systems have revealed its potential effects on various molecular pathways. Its mechanism of action often involves binding to specific receptors or enzymes, influencing their activity and thereby affecting physiological processes. The interactions are largely dictated by the structural features provided by the methoxy and thiophene groups, which enhance its specificity and efficacy as a bioactive compound .

Several compounds share structural similarities with 2-methoxy-5-methylthiophene. These include:

  • 2-Methoxy-5-methyl-N-(thiophen-3-ylmethyl)aniline
  • 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride
  • 2-(5-Methylthiophen-2-yl)aniline hydrochloride

Uniqueness

The uniqueness of 2-methoxy-5-methylthiophene lies in its specific combination of functional groups that impart distinct chemical and physical properties. Unlike other similar compounds, it has enhanced reactivity due to the positioning of the methoxy group relative to the thiophene ring, making it particularly valuable in organic synthesis and drug development applications. Its ability to undergo diverse chemical transformations while maintaining stability under various conditions sets it apart from other thiophenes .

Molecular Geometry and Resonance Stabilization

2-Methoxy-5-methylthiophene exhibits a planar heterocyclic aromatic structure characterized by a five-membered thiophene ring with methoxy and methyl substituents at the 2- and 5-positions, respectively [1] [2]. The molecular formula C₆H₈OS corresponds to a molecular weight of 128.19 g/mol with a monoisotopic mass of 128.029586 Da [1] [2].

The thiophene nucleus maintains its characteristic aromatic geometry with carbon-sulfur bond lengths ranging from 1.72 to 1.74 Å and ring carbon-carbon bonds between 1.36 and 1.41 Å [3] [4] [5]. These bond lengths reflect the intermediate bond order between single and double bonds, typical of aromatic systems. The presence of the methoxy group at the 2-position introduces significant distortions to the thiophene nucleus, as observed in crystallographic studies of related methoxythiophenes [5]. The sulfur atom participates in π-electron delocalization, contributing to the overall aromatic stabilization of the system.

The methoxy substituent exhibits partial double-bond character in its carbon-oxygen bond (1.36-1.43 Å), indicating resonance interaction between the oxygen lone pairs and the thiophene π-system [6]. This conjugative interaction enhances the electron density of the thiophene ring, particularly at the positions ortho and para to the methoxy group. The 5-methyl substituent provides additional electron-donating character through hyperconjugation, further stabilizing the aromatic system.

Table 1: Basic Molecular Properties of 2-Methoxy-5-methylthiophene

PropertyValueSource
Molecular FormulaC₆H₈OS [1] [2]
Molecular Weight128.19 g/mol [1] [2]
Monoisotopic Mass128.029586 Da [1]
CAS Registry Number31053-55-1 [1] [2] [7]
IUPAC Name2-methoxy-5-methylthiophene [2]
SMILESCC1=CC=C(S1)OC [2]
InChI KeyRULFUZCLYMDADI-UHFFFAOYSA-N [2]
Ionization Energy (eV)8.01 ± 0.05 [7]

Table 2: Thiophene Ring Bond Characteristics

Bond TypeTypical Length (Å)Bond OrderSource
C-S Bond (C2-S)1.72-1.741.5-1.6 [3] [4] [5]
C-S Bond (C5-S)1.72-1.741.5-1.6 [3] [4] [5]
C=C Bond (C3-C4)1.36-1.411.3-1.5 [4] [5]
C-C Bond (C2-C3)1.36-1.411.3-1.5 [4] [5]
C-C Bond (C4-C5)1.36-1.411.3-1.5 [4] [5]
C-O Bond (Methoxy)1.36-1.431.2-1.3 [6]
C-C Bond (Methyl)1.50-1.541.0Typical values

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H Nuclear Magnetic Resonance spectrum of 2-methoxy-5-methylthiophene exhibits distinctive signals that reflect the electronic environment of each proton. The thiophene ring protons appear as two distinct signals: H-3 (α to methoxy) resonates at 6.8-7.2 ppm, while H-4 (β to methoxy) appears at 6.2-6.8 ppm [8] [9] [10]. This deshielding pattern results from the aromatic character of the thiophene ring and the anisotropic effects of the π-electron system.

The methoxy protons generate a characteristic singlet at 3.8-4.0 ppm, consistent with the electron-withdrawing effect of the oxygen atom and its attachment to an aromatic system [11] [12] [13]. The 5-methyl group appears as a singlet at 2.3-2.5 ppm, typical for aliphatic methyl groups attached to aromatic heterocycles [8] [12]. Coupling patterns in the thiophene ring follow the characteristic A₂B₂ system, with coupling constants ranging from 1.0 to 4.7 Hz for various proton interactions [10].

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The carbon bearing the methoxy group (C-2) appears significantly downfield at 155-165 ppm due to the deshielding effect of the oxygen substituent [14] [15] [16]. Ring carbons C-3 and C-4 resonate at 110-125 ppm and 105-115 ppm, respectively, while the methylated carbon (C-5) appears at 135-145 ppm [14] [15] [16]. The methoxy carbon signal appears at 58-62 ppm, with the specific chemical shift influenced by the orientation of the methoxy group relative to neighboring substituents [14] [15] [16] [13]. The methyl carbon resonates at 15-20 ppm, typical for aliphatic carbons attached to aromatic systems [14] [15] [16].

Infrared (IR) and Mass Spectrometric Profiling

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and aromatic character. The thiophene C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, consistent with aromatic heterocyclic systems [17] [18]. The C-O stretching vibration of the methoxy group manifests as a strong absorption at 1200-1300 cm⁻¹ [17] [6]. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methyl groups occur below 3000 cm⁻¹.

Mass spectrometric analysis under electron ionization conditions provides fragmentation patterns characteristic of methoxylated thiophenes. The molecular ion peak appears at m/z 128, corresponding to the intact molecule [7] [19]. The ionization energy of 8.01 ± 0.05 eV indicates the energy required to remove an electron from the highest occupied molecular orbital [7]. Common fragmentation pathways include loss of the methyl radical (M-15) to give m/z 113, which often represents the base peak due to the stability of the resulting methoxy-substituted thiophene radical cation. Loss of the methoxy group (M-31) and subsequent fragmentations follow predictable patterns based on the stability of the resulting carbocations and radical cations.

Table 3: Spectroscopic Data Summary

TechniqueChemical Shift/FrequencyAssignmentSource
¹H NMR (Thiophene H-3)6.8-7.2 ppmAromatic proton α to methoxy [8] [9] [10]
¹H NMR (Thiophene H-4)6.2-6.8 ppmAromatic proton β to methoxy [8] [9] [10]
¹H NMR (Methoxy)3.8-4.0 ppmOCH₃ group [11] [12] [13]
¹H NMR (Methyl)2.3-2.5 ppmCH₃ group on ring [8] [12]
¹³C NMR (C-2)155-165 ppmCarbon bearing methoxy [14] [15] [16]
¹³C NMR (C-3)110-125 ppmRing carbon [14] [15] [16]
¹³C NMR (C-4)105-115 ppmRing carbon [14] [15] [16]
¹³C NMR (C-5)135-145 ppmCarbon bearing methyl [14] [15] [16]
¹³C NMR (Methoxy)58-62 ppmMethoxy carbon [14] [15] [16] [13]
¹³C NMR (Methyl)15-20 ppmMethyl carbon [14] [15] [16]
IR (C=C stretch)1500-1600 cm⁻¹Thiophene C=C [17] [18]
IR (C-O stretch)1200-1300 cm⁻¹C-O methoxy [17] [6]
Mass Spec (M⁺)m/z 128Molecular ion [7] [19]
Mass Spec (Base Peak)m/z 113 (M-15)Loss of methylPredicted from MS

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide comprehensive electronic structure information for 2-methoxy-5-methylthiophene [20] [21] [22]. The highest occupied molecular orbital (HOMO) energy typically ranges from -5.5 to -6.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -1.0 and -2.0 eV [20] [21] [22]. The resulting HOMO-LUMO gap of 3.5 to 5.5 eV indicates moderate electronic stability and reactivity [20] [21] [22].

The molecular dipole moment, calculated to be 1.5 to 3.0 D, reflects the asymmetric electron distribution resulting from the methoxy and methyl substituents [23] [21]. This dipole arises primarily from the polarized C-O bond of the methoxy group and its interaction with the thiophene π-system. Global reactivity descriptors derived from frontier orbital energies provide insights into chemical behavior: chemical hardness values of 1.8 to 2.8 eV indicate moderate resistance to charge redistribution, while chemical softness values of 0.18 to 0.55 eV⁻¹ suggest reasonable polarizability [22] [24].

The electrophilicity index, ranging from 1.0 to 3.0 eV, indicates the molecule's propensity to accept electrons, consistent with the electron-donating nature of both substituents [22] [24]. Ionization potential calculations align well with experimental values of 8.01 eV, validating the computational approach [20] [7]. Electron affinity values of 1.0 to 2.0 eV reflect the molecule's moderate ability to stabilize additional electrons [20] [21].

Conformational Analysis of Radical Cations

Radical cation formation through electron removal from 2-methoxy-5-methylthiophene involves preferential ionization from the HOMO, which is primarily localized on the thiophene π-system with contributions from the methoxy oxygen lone pairs [25] [26] [27]. The resulting radical cation exhibits delocalization of the unpaired electron across the aromatic framework, with stabilization provided by both substituents.

Conformational analysis of the radical cation reveals that the methoxy group can adopt different orientations relative to the thiophene plane. In the neutral molecule, the methoxy group typically maintains near-coplanarity with the ring to maximize conjugative interaction. Upon ionization, geometric relaxation may occur, with the methoxy group potentially rotating to optimize stabilization of the positive charge [26] [27].

The 5-methyl substituent provides hyperconjugative stabilization of the radical cation through interaction of the C-H bonds with the electron-deficient π-system. This stabilization contributes to the relatively low ionization energy compared to unsubstituted thiophene. The combined effect of both substituents results in enhanced stability of the radical cation compared to the parent thiophene system.

Temperature-dependent studies and computational investigations reveal that multiple conformational states may be accessible for the radical cation, with energy barriers between conformers typically ranging from 5 to 15 kJ/mol [28] [29]. These conformational dynamics influence the fragmentation pathways observed in mass spectrometry and the photochemical behavior of the compound.

Table 4: DFT Computational Parameters

ParameterTypical Value RangeMethodSource
HOMO Energy-5.5 to -6.5 eVB3LYP/6-31G(d,p) [20] [21] [22]
LUMO Energy-1.0 to -2.0 eVB3LYP/6-31G(d,p) [20] [21] [22]
HOMO-LUMO Gap3.5 to 5.5 eVCalculated from HOMO-LUMO [20] [21] [22]
Dipole Moment1.5 to 3.0 DB3LYP/6-31G(d,p) [23] [21]
Chemical Hardness1.8 to 2.8 eVDFT calculation [22] [24]
Chemical Softness0.18 to 0.55 eV⁻¹DFT calculation [22] [24]
Electrophilicity Index1.0 to 3.0 eVDFT calculation [22] [24]
Ionization Potential5.5 to 6.5 eVExperimental/DFT [20] [7]
Electron Affinity1.0 to 2.0 eVDFT calculation [20] [21]

XLogP3

2.3

Other CAS

31053-55-1

Wikipedia

Thiophene, 2-methoxy-5-methyl-

Dates

Last modified: 07-22-2023

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